molecular formula C19H14F2N6O2S B2467797 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 1014027-76-9

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2467797
CAS RN: 1014027-76-9
M. Wt: 428.42
InChI Key: ZCQSFQRRHCQPCH-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H14F2N6O2S and its molecular weight is 428.42. The purity is usually 95%.
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Scientific Research Applications

Antiviral Drug Discovery

The research by Erik De Clercq (2009) delves into antiviral drug discovery, highlighting various chemical compounds' potential in treating viral infections. While it does not specifically mention the chemical , it underscores the importance of discovering and optimizing chemical compounds for antiviral therapies, a principle that could apply to the compound of interest (De Clercq, 2009).

Asymmetric D-π-A Compounds

Binbin Ma et al. (2015) explore asymmetric D-π-A compounds with potential applications in visualized acidichromism and near-infrared electrochromism. These findings could hint at the utility of complex chemical compounds in developing materials with specific optical properties, possibly relevant to the application areas of "N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide" (Ma et al., 2015).

Antimicrobial and Antituberculosis Activity

Hui-lan Chen et al. (2021) discuss the optimization of sulfonamide compounds for treating Mycobacterium tuberculosis. This research provides insights into how structural modifications in sulfonamide compounds can enhance antimicrobial activity, potentially relevant to exploring the therapeutic applications of the compound (Chen et al., 2021).

Cytotoxic Agents in Cancer Treatment

Xiao-Guang Duan et al. (2016) synthesized novel N-arylpyrazole derivatives bearing the sulfonamide moiety, evaluating them as cytotoxic agents against tumor cell lines. This highlights the compound's potential framework for developing anticancer agents, suggesting that similar structures might exhibit significant biological activities (Duan et al., 2016).

Synthesis and Bioactivity Studies

H. Gul et al. (2016) conducted synthesis and bioactivity studies on benzenesulfonamides, testing their cytotoxicity and potential as enzyme inhibitors. Such studies underline the importance of chemical synthesis in discovering compounds with therapeutic potential, possibly relevant to the synthesis and application of "this compound" in scientific research (Gul et al., 2016).

properties

IUPAC Name

2,4-difluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O2S/c20-13-2-7-17(16(21)12-13)30(28,29)26-15-5-3-14(4-6-15)23-18-8-9-19(25-24-18)27-11-1-10-22-27/h1-12,26H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQSFQRRHCQPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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